![molecular formula C16H28N4O8⋅H2O B554018 Tetraxetan CAS No. 60239-18-1](/img/structure/B554018.png)
Tetraxetan
Overview
Description
Tetraxetan, also known as DOTA, is an organic compound with the formula (CH2CH2NCH2CO2H)4 . The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . It is used as a complexing agent, especially for lanthanide ions . Its complexes have medical applications as contrast agents and cancer treatments .
Synthesis Analysis
Tetraxetan is derived from the macrocycle known as cyclen . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, is a high-affinity chelating agent for di- and trivalent cations .
Molecular Structure Analysis
The molecule consists of a central 12-membered tetraaza (i.e., containing four nitrogen atoms) ring . As a polydentate ligand, Tetraxetan envelops metal cations, but the denticity of the ligand depends on the geometric tendencies of the metal cation .
Chemical Reactions Analysis
Tetraxetan is a high-affinity chelating agent for di- and trivalent cations . It forms stable and inert complexes under physiological conditions .
Physical And Chemical Properties Analysis
Tetraxetan has a molecular weight of 404.42 g/mol . It is a white crystalline solid .
Scientific Research Applications
Cancer Diagnosis and Therapy
DOTA is widely used in cancer research for both diagnostic and therapeutic purposes. It forms stable complexes with radioactive metals, which can be attached to tumor-targeting molecules. For instance, DOTA-functionalized peptides are used in PET imaging to detect cancerous cells . The ability to radiolabel these peptides with isotopes like Gallium-68 allows for precise imaging of tumors, aiding in early diagnosis and treatment planning.
Radiopharmaceutical Development
In the field of nuclear medicine, DOTA serves as a crucial component in the development of radiopharmaceuticals. Its strong metal-binding properties ensure that the radioactive isotopes remain firmly attached to the pharmaceutical compound, reducing the risk of free isotopes that could cause damage to healthy tissues .
Molecular Imaging
DOTA chelates are instrumental in molecular imaging techniques, which allow for the visualization of biological processes at the molecular level. This application is particularly useful in studying disease mechanisms, evaluating drug efficacy, and monitoring treatment response .
Contrast Agents for MRI
As a chelating agent for lanthanide ions, DOTA is used to develop contrast agents for Magnetic Resonance Imaging (MRI). When complexed with gadolinium, DOTA enhances the contrast of MRI images, providing clearer and more detailed pictures of the internal structures of the body .
Targeted Drug Delivery
DOTA can be conjugated to molecules that specifically target certain types of cells, such as cancer cells. This targeted approach ensures that the drug is delivered directly to the affected area, minimizing side effects and improving the efficacy of the treatment .
Bioconjugation in Therapeutics
The ability of DOTA to form stable complexes with various metals makes it an ideal candidate for bioconjugation in therapeutic agents. This application is significant in the design of drugs that require a metal component to function, such as certain types of chemotherapy .
Research on Metabolic Pathways
DOTA complexes can be used to trace metabolic pathways in living organisms. By tracking the movement and concentration of these complexes, researchers can gain insights into the metabolic processes and identify potential targets for drug development .
Solid-Phase Peptide Synthesis
The solid-phase synthesis of DOTA-linked peptides is an efficient method for preparing compounds used in imaging and therapy. This technique allows for rapid, cost-effective, and high-purity preparation of peptides, accelerating the process of preclinical research toward clinical translation .
Mechanism of Action
Target of Action
DOTA (also known as Tetraxetan) is an organic compound that is primarily used as a complexing agent . It is particularly effective for lanthanide ions . The primary targets of DOTA are the somatostatin receptors (SSR) and the prostate cancer marker PSMA . These receptors are found with high density in numerous malignancies, including CNS, breast, lung, and lymphatics .
Mode of Action
DOTA envelops metal cations, functioning as an octadentate ligand, binding the metal through four amine and four carboxylate groups . When DOTA is linked to peptides, such as Bombesin (BN) peptides, it can be radiolabeled efficiently with 68 Ga . This allows DOTA to form stable and inert complexes under physiological conditions , which can be used for imaging and therapy .
Biochemical Pathways
The biochemical pathways affected by DOTA are primarily related to its role as a complexing agent. DOTA forms stable complexes with di- and trivalent cations . This property allows it to be used in the development of new metal-based imaging and therapeutic agents .
Pharmacokinetics
The pharmacokinetics of DOTA-linked peptides have been studied in mice . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system . The DOTA-coupled peptides showed high metabolic stability in plasma .
Result of Action
The molecular and cellular effects of DOTA’s action are primarily seen in its medical applications as contrast agents and in cancer treatments . For example, in MDA-MB-231 tumor-bearing nude mice, the tumor uptake of a DOTA-linked peptide was higher than other radiolabeled BN peptides . This resulted in clear visualization of the tumor in PET images .
Action Environment
The action, efficacy, and stability of DOTA can be influenced by various environmental factors. For instance, the geometric tendencies of the metal cation can affect the denticity of the ligand . Furthermore, the synthetic methodology used to prepare DOTA can impact its potency and efficiency .
Future Directions
properties
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRUFUQRNWCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208984 | |
Record name | Tetraxetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Aldrich MSDS] | |
Record name | DOTA acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tetraxetan | |
CAS RN |
60239-18-1 | |
Record name | DOTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60239-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DOTA acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060239181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraxetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTE449DGZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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